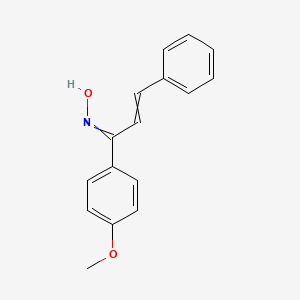
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is an organic compound with the molecular formula C16H15NO2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an oxime functional group, which is known for its ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction conditions usually involve the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its biological activities.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime involves its interaction with biological molecules. The oxime group can form stable complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: The parent compound, known for its diverse biological activities.
4-Methoxychalcone: A derivative with similar properties but lacking the oxime group.
Phenyl p-methoxystyryl ketone: Another related compound with a different substitution pattern.
Uniqueness
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is unique due to the presence of the oxime group, which enhances its ability to form metal complexes and increases its biological activity compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
59305-67-8 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-[1-(4-methoxyphenyl)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)16(17-18)12-7-13-5-3-2-4-6-13/h2-12,18H,1H3 |
InChI-Schlüssel |
BOYBMWBBOASQML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NO)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


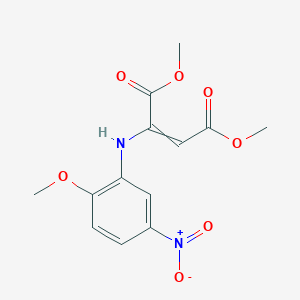
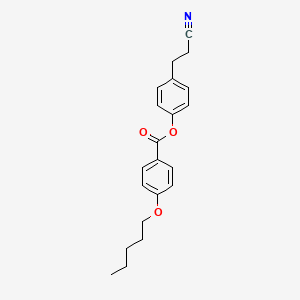
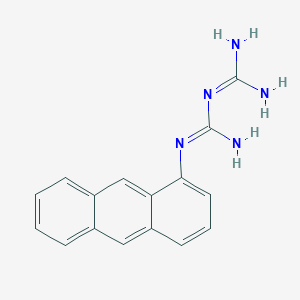
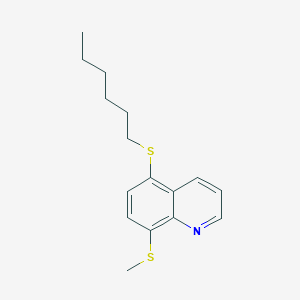




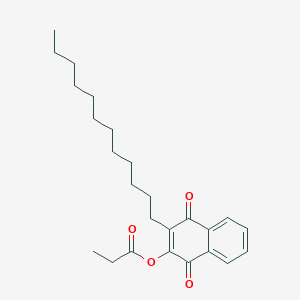
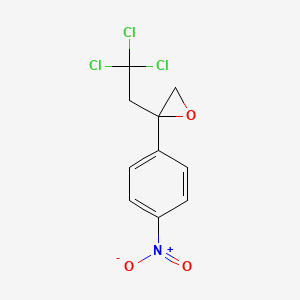
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
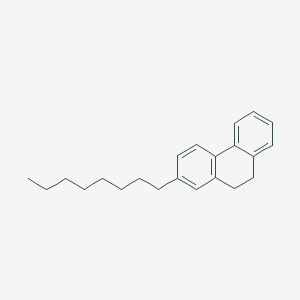
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

